molecular formula C19H22O2 B12561031 (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane CAS No. 193077-52-0

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane

Cat. No.: B12561031
CAS No.: 193077-52-0
M. Wt: 282.4 g/mol
InChI Key: QBTZVFNINQOUJQ-ROUUACIJSA-N
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Description

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This compound is characterized by its two ethyl groups and two phenyl groups attached to the dioxolane ring, making it a chiral molecule with specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diethyl ketone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    p-Toluenesulfonic acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the dioxolane to diols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Formation of diketones

    Reduction: Formation of diols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. As a chiral molecule, it can form enantioselective complexes with enzymes and receptors, influencing biochemical pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but containing sulfur atoms instead of oxygen.

    (4S,5S)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A similar dioxolane with methyl groups instead of ethyl groups.

Uniqueness

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interaction with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other dioxolanes.

Properties

CAS No.

193077-52-0

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane

InChI

InChI=1S/C19H22O2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m0/s1

InChI Key

QBTZVFNINQOUJQ-ROUUACIJSA-N

Isomeric SMILES

CCC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC

Canonical SMILES

CCC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

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